Physicochemical and Conformational Differentiation from Acyclic and 2-Substituted Isomers
The target compound's computed LogP of 0.3 and a topological polar surface area (TPSA) of 46.3 Ų provide a distinct physicochemical profile compared to the open-chain analog 2-amino-2-methylpropan-1-ol (LogP -0.8, TPSA 46.3 Ų) and the ring-substituted isomer 2-(1-aminocyclopentyl)propan-2-ol (LogP ~1.2, TPSA 46.3 Ų) [1][3]. While TPSA is identical, the significant difference in LogP (a shift of +1.1 over the acyclic analog) drastically alters passive membrane permeability and metabolic stability profiles, a critical factor in developing CNS-penetrant or orally bioavailable probes [1]. Furthermore, the single rotatable bond in the target compound, compared to three in the open-chain analog, results in a far more rigid and pre-organized binding conformation, which has been shown in related aminocyclopentane patents to be essential for high-affinity target engagement [2].
| Evidence Dimension | Computed Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | 2-amino-2-methylpropan-1-ol: -0.8; 2-(1-aminocyclopentyl)propan-2-ol: ~1.2 |
| Quantified Difference | A shift of +1.1 vs. open-chain analog and -0.9 vs. ring-substituted isomer. |
| Conditions | Computational prediction (PubChem release 2024.11.20). |
Why This Matters
This demonstrates that the specific substitution pattern is not interchangeable; it provides a unique, moderate lipophilicity that can be crucial for balancing potency and pharmacokinetic properties in a lead optimization campaign.
- [1] PubChem Compound Summary for CID 12684614, 1-(2-Aminopropan-2-yl)cyclopentan-1-ol. View Source
- [2] U.S. Patent No. 4,613,597. Aminocyclopentanes and their preparation and pharmaceutical formulation. Justia Patents Database. View Source
- [3] BindingDB. BDBM50597772, CHEMBL5170103 Activity Spreadsheet. View Source
